7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
“7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives and indole compounds. The reaction conditions may involve:
Solvents: Common solvents like dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, purine derivatives are known for their role in cellular processes. This compound may be studied for its potential effects on cellular metabolism and signaling pathways.
Medicine
In medicine, such compounds are often investigated for their therapeutic potential. They may exhibit anti-inflammatory, antiviral, or anticancer activities.
Industry
Industrially, the compound may be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of “7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in cocoa.
Allopurinol: A purine analog used to treat gout.
Uniqueness
The uniqueness of “7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione” lies in its specific structure, which may confer unique biological activities and therapeutic potential compared to other purine derivatives.
Properties
Molecular Formula |
C21H16ClN7O3 |
---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H16ClN7O3/c1-28-17-16(19(31)25-21(28)32)29(10-11-6-2-4-8-13(11)22)20(24-17)27-26-15-12-7-3-5-9-14(12)23-18(15)30/h2-9,23,30H,10H2,1H3,(H,25,31,32) |
InChI Key |
CQOBARKRZDPTCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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